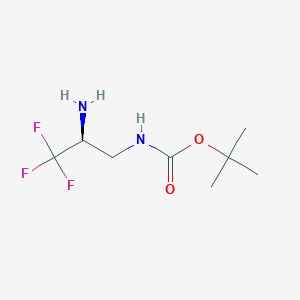

(S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13758504

Molecular Formula: C8H15F3N2O2

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15F3N2O2 |

|---|---|

| Molecular Weight | 228.21 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-2-amino-3,3,3-trifluoropropyl]carbamate |

| Standard InChI | InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m0/s1 |

| Standard InChI Key | CULJFUHYDUYEEV-YFKPBYRVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)N |

| SMILES | CC(C)(C)OC(=O)NCC(C(F)(F)F)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(F)(F)F)N |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅F₃N₂O₂ | |

| Molecular Weight | 228.21 g/mol | |

| CAS Number | 1390660-65-7 | |

| SMILES | CC(C)(C)OC(=O)NCC@@HN | |

| InChIKey | CULJFUHYDUYEEV-YFKPBYRVSA-N | |

| PubChem CID | 118989005 |

This compound is distinguished by its (S)-enantiomeric configuration at the chiral center, critical for applications requiring stereochemical precision .

Synthesis and Key Intermediates

The synthesis of (S)-(2-amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester typically involves Boc protection of a primary amine precursor. A plausible synthetic route includes:

-

Amination: Introduction of the trifluoropropyl group via nucleophilic substitution or fluorination.

-

Boc Protection: Reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .

For example, fluorinated propylamine derivatives undergo Boc protection to yield intermediates like tert-butyl N-(3,3,3-trifluoropropyl)carbamate, which are further functionalized to achieve the (S)-configuration. Chiral resolution or asymmetric synthesis ensures enantiopurity .

Applications in Organic and Medicinal Chemistry

Role in Peptide Synthesis

The Boc-protected amine serves as a protected building block for peptide synthesis. Fluorinated amino acids are increasingly used to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates . The trifluoromethyl group’s electron-withdrawing nature may modulate hydrogen bonding or π-interactions in target proteins .

Agrochemical and Pharmaceutical Intermediates

Carbamate esters like this compound are intermediates in synthesizing herbicides, fungicides, or kinase inhibitors. The trifluoropropyl moiety mimics natural amino acid side chains (e.g., serine or threonine) while introducing fluorine’s bioactivity benefits .

Racemization and Stability

Fluorinated carbamates face challenges in racemization during synthesis or storage due to the acidity of α-protons adjacent to electron-withdrawing groups (e.g., -CF₃). Acidic or basic conditions may lead to enolization, necessitating careful handling .

Analytical Characterization

Spectroscopic Data

Key analytical techniques include:

-

¹H NMR: Signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet), methylene adjacent to CF₃ (δ 3.5–4.5 ppm), and NH protons (δ 1.5–2.5 ppm).

-

ESI-MS: Molecular ion peaks at m/z 228 [M+H]⁺, confirming molecular weight .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Moderate in organic solvents | |

| Stability | Sensitive to strong acids/bases |

Research Findings and Challenges

Fluorine’s Impact on Bioactivity

The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug design. For example, fluorinated peptides exhibit prolonged half-lives and improved target binding .

Stereochemical Control

Maintaining the (S)-configuration requires chiral chromatography or asymmetric catalysis. Racemization during synthesis or deprotection (e.g., with TFA) is mitigated using inert atmospheres and low-temperature storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume